molecular formula C12H9FN2O B8279836 6-(4-Fluorophenyl)nicotinamide

6-(4-Fluorophenyl)nicotinamide

Cat. No.: B8279836
M. Wt: 216.21 g/mol
InChI Key: LDEIMLGYHAIHSX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)nicotinamide is a nicotinamide derivative featuring a fluorophenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₀FN₂O (molecular weight: 218.22 g/mol), with a pyridinecarboxylic acid backbone linked to a 4-fluorophenyl group and an amide functional group . This compound is synthesized via coupling reactions involving 6-chloronicotinoyl chloride and 4-fluoroaniline, as demonstrated in studies yielding intermediates such as N-(4-fluorophenyl)-6-chloro-nicotinamide (69) with 55% efficiency . Its structural versatility allows for diverse modifications at the sulfur-containing side chain, enabling exploration of pharmacological activities, including antiproliferative and receptor-targeting effects .

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

6-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-15-11)12(14)16/h1-7H,(H2,14,16)

InChI Key

LDEIMLGYHAIHSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Thioether-Substituted Derivatives

These derivatives replace the amide group with thioether-linked substituents, altering pharmacokinetic properties:

Compound ID Substituent Molecular Weight (g/mol) Key Data
8 (2H-Tetrazol-5-yl)methylthio 333.3 ESI-MS: m/z = 333.3 [M + H]+; purity: 96.1% (HPLC)
9 2-Oxotetrahydrofuran-3-ylthio 332.3 ESI-MS: m/z = 333.3 [M + H]+; yield: 41%
10 Phenylsulfonylmethylthio 403.3 ESI-MS: m/z = 403.3 [M + H]+; purity: 97.9% (HPLC)
11 Nitromethylthio 308.1 ESI-MS: m/z = 308.1 [M + H]+; ¹H NMR confirms structure

Key Findings :

  • Thioether derivatives exhibit enhanced metabolic stability compared to parent nicotinamides due to sulfur’s resistance to enzymatic cleavage .
  • Compound 10 showed superior purity (97.9%) and solubility in organic solvents, making it favorable for formulation .

Halogenated Analogues

Fluorine substitution at different positions or additional halogens impact binding affinity and lipophilicity:

Compound ID Structure Molecular Weight (g/mol) Key Data
7d 5-Cyano-6-thio-4-(p-tolyl) derivative 528.0 Antiproliferative activity (IC₅₀: <1 µM); IR confirms C≡N and C=O bonds
72a/72b Pyridinylmethyl-chloro derivatives ~350.8 Synthesized via alkylation; yields: 74% (72b)
6-(3-Fluorophenyl)nicotinaldehyde Fluorine at 3-position 217.2 Similarity score: 0.78 vs. parent compound; lower polarity

Key Findings :

  • Fluorine at the para-position (as in 6-(4-Fluorophenyl)nicotinamide) optimizes target binding compared to meta- or ortho-substituted analogues .
  • Chlorinated derivatives (e.g., 72a/72b ) exhibit reduced solubility but improved cellular uptake .

Heterocyclic Substituents

Heterocyclic moieties enhance receptor selectivity and potency:

Compound ID Substituent Molecular Weight (g/mol) Key Data
22 (5-Nitrofuran-2-yl)methylthio 374.1 ESI-MS: m/z = 374.1 [M + H]+; purity: 91.1% (HPLC)
28 (4-Methyl-2-phenylthiazol-5-yl)methylthio 436.1 ESI-MS: m/z = 436.1 [M + H]+; moderate purity (70%)
37 (3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl) 421.1 ESI-MS: m/z = 421.1 [M + H]+; purity: 80.7% (HPLC)

Key Findings :

  • Nitrofuran-containing 22 demonstrated reactive metabolite formation, limiting its therapeutic utility despite high potency .
  • Oxadiazole-substituted 37 showed improved selectivity for kinase targets but lower synthetic yields (42–51%) .

Pharmacological Activity Comparison

Compound Class Target/Activity Potency (IC₅₀ or EC₅₀) Reference
Parent compound Antiproliferative ~5 µM
7d (cyano-thio) Antiproliferative <1 µM
12 (benzimidazolyl) EGFR inhibition 0.2 nM
53 (boronic ester) Proteasome inhibition 10 nM

Key Trends :

  • Introduction of electron-withdrawing groups (e.g., cyano in 7d) enhances antiproliferative activity by 5-fold .
  • Boronic ester derivatives (e.g., 53) exhibit nanomolar potency in proteasome inhibition assays, a property absent in the parent compound .

Key Trends :

  • Method B (thioether alkylation) consistently achieves >95% purity but lower yields (~40–50%) .
  • Halogenated derivatives (e.g., 72b ) show higher yields (74%) due to optimized alkylation conditions .

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